molecular formula C10H12O2 B1593997 1-(4-Hydroxyphenyl)-2-methylpropan-1-one CAS No. 34917-91-4

1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B1593997
CAS No.: 34917-91-4
M. Wt: 164.2 g/mol
InChI Key: HUXBPJVVEDIIEO-UHFFFAOYSA-N
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Description

. It is a derivative of acetophenone, characterized by a hydroxyl group (-OH) attached to the benzene ring at the para position and a methyl group attached to the alpha carbon of the ketone group. This compound is naturally found in the needles and mycorrhizal roots of Norway spruces (Picea abies).

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)-2-methylpropan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors, acting as a nonsteroidal estrogen . This interaction can influence the regulation of gene expression and cellular metabolism. Additionally, it can act as an antigonadotropin, affecting the secretion of gonadotropins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in the expression of genes involved in cell proliferation and differentiation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of specific genes . This binding can result in changes in gene expression, enzyme activity, and cellular function. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with prolonged exposure leading to alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in cellular function . These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of estrogens, thereby affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s overall biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific organelles and compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods:

  • Friedel-Crafts Acylation: This involves the reaction of 4-hydroxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Hydroxylation of 2-Methylacetophenone: This method involves the hydroxylation of 2-methylacetophenone using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Friedel-Crafts acylation reactions, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form quinones.

  • Reduction: The ketone group can be reduced to form the corresponding alcohol.

  • Substitution Reactions: Electrophilic substitution reactions can occur at the benzene ring, such as nitration and halogenation.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of transition metal salts.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Concentrated nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed:

  • Quinones: Resulting from oxidation.

  • Alcohols: Resulting from reduction.

  • Nitro Compounds: Resulting from nitration.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-methylpropan-1-one has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of pharmaceuticals and other organic compounds.

  • Biology: It is used in studies related to plant metabolism and secondary metabolites.

  • Medicine: It is a key intermediate in the synthesis of drugs such as octopamine and sotalol.

  • Industry: It is used in the production of perfumes and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

  • Picein

  • Paroxypropione

  • 4-Hydroxyacetophenone

  • 1-(4-Hydroxyphenyl)piperazine

This comprehensive overview provides a detailed understanding of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXBPJVVEDIIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188473
Record name 4'-Hydroxy-2-methylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34917-91-4
Record name 1-(4-Hydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34917-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-2-methylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-2-methylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-hydroxy-2-methylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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